molecular formula C18H19FN4O4S B11201745 Tert-butyl 2-[N-(4-fluorophenyl)[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamido]acetate

Tert-butyl 2-[N-(4-fluorophenyl)[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamido]acetate

Cat. No.: B11201745
M. Wt: 406.4 g/mol
InChI Key: MXEFYOPBSNQYQN-UHFFFAOYSA-N
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Description

Tert-butyl 2-[N-(4-fluorophenyl)[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamido]acetate is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, a sulfonamide group, and a tert-butyl ester group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[N-(4-fluorophenyl)[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamido]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazolopyridine intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[N-(4-fluorophenyl)[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic ring, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 2-[N-(4-fluorophenyl)[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamido]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[N-(4-fluorophenyl)[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamido]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **Tert-butyl 3-(2-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate
  • **Tert-butyl 3-(4-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate

Uniqueness

Tert-butyl 2-[N-(4-fluorophenyl)[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamido]acetate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H19FN4O4S

Molecular Weight

406.4 g/mol

IUPAC Name

tert-butyl 2-[4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-8-ylsulfonyl)anilino]acetate

InChI

InChI=1S/C18H19FN4O4S/c1-18(2,3)27-16(24)11-23(14-8-6-13(19)7-9-14)28(25,26)15-5-4-10-22-12-20-21-17(15)22/h4-10,12H,11H2,1-3H3

InChI Key

MXEFYOPBSNQYQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CN3C2=NN=C3

Origin of Product

United States

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